molecular formula C12H20INO B14701188 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide CAS No. 24699-43-2

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide

Cat. No.: B14701188
CAS No.: 24699-43-2
M. Wt: 321.20 g/mol
InChI Key: RZVCYOIVSWCWEV-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium compound with a phenolic hydroxyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide typically involves the quaternization of 3-(3-hydroxyphenyl)propan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and thiolates are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts membrane integrity, leading to cell lysis. Additionally, the phenolic hydroxyl group can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Choline chloride: A quaternary ammonium salt with various biological functions.

Uniqueness

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium iodide is unique due to its phenolic hydroxyl group, which imparts additional chemical reactivity and potential therapeutic properties compared to other quaternary ammonium compounds.

Properties

CAS No.

24699-43-2

Molecular Formula

C12H20INO

Molecular Weight

321.20 g/mol

IUPAC Name

3-(3-hydroxyphenyl)propyl-trimethylazanium;iodide

InChI

InChI=1S/C12H19NO.HI/c1-13(2,3)9-5-7-11-6-4-8-12(14)10-11;/h4,6,8,10H,5,7,9H2,1-3H3;1H

InChI Key

RZVCYOIVSWCWEV-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCC1=CC(=CC=C1)O.[I-]

Origin of Product

United States

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